2-(1-{Furo[3,2-c]pyridin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)-4-(trifluoromethyl)pyridine
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Overview
Description
2-(1-{Furo[3,2-c]pyridin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)-4-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
The synthesis of 2-(1-{Furo[3,2-c]pyridin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)-4-(trifluoromethyl)pyridine involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the furo[3,2-c]pyridine core, followed by the construction of the octahydropyrrolo[3,4-b]pyrrole moiety. The final step involves the introduction of the trifluoromethyl group on the pyridine ring. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1-{Furo[3,2-c]pyridin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)-4-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furo[3,2-c]pyridine core may interact with active sites of enzymes, while the octahydropyrrolo[3,4-b]pyrrole moiety can enhance binding affinity. The trifluoromethyl group often increases the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(1-{Furo[3,2-c]pyridin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)-4-(trifluoromethyl)pyridine stands out due to its unique combination of structural features. Similar compounds include:
Furo[3,2-c]pyridine derivatives: These compounds share the furo[3,2-c]pyridine core but differ in other substituents.
Octahydropyrrolo[3,4-b]pyrrole derivatives: These compounds have the octahydropyrrolo[3,4-b]pyrrole moiety but may lack the furo[3,2-c]pyridine core.
Trifluoromethylpyridine derivatives: These compounds contain the trifluoromethyl group on the pyridine ring but differ in other structural aspects.
Properties
Molecular Formula |
C19H17F3N4O |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-[5-[4-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]furo[3,2-c]pyridine |
InChI |
InChI=1S/C19H17F3N4O/c20-19(21,22)13-1-5-23-17(9-13)25-10-12-3-7-26(15(12)11-25)18-14-4-8-27-16(14)2-6-24-18/h1-2,4-6,8-9,12,15H,3,7,10-11H2 |
InChI Key |
DSIDPINMECFTNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=CC(=C3)C(F)(F)F)C4=NC=CC5=C4C=CO5 |
Origin of Product |
United States |
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